molecular formula C13H18ClNO3 B2691385 methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate CAS No. 877963-98-9

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2691385
CAS No.: 877963-98-9
M. Wt: 271.74
InChI Key: JTGWBCIOCWVQJO-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate is a specialized pyrrole derivative designed for advanced medicinal chemistry and drug discovery applications. The integration of the 2-chloroacetyl moiety with the multi-substituted pyrrole core creates a versatile scaffold for developing covalent enzyme inhibitors . The chloroacetyl group acts as a cysteine-reactive warhead, enabling the compound to form covalent adducts with catalytic cysteine residues in target enzymes, a mechanism well-established in the design of potent protease inhibitors . This makes it a valuable chemical tool for targeting cysteine proteases, which are implicated in a wide range of diseases, from viral infections to cancers . The specific substitution pattern on the pyrrole ring—including the methyl ester and isopropyl group—allows for fine-tuning of the molecule's physicochemical properties and binding interactions within enzyme active sites, particularly in the S1 and S2 pockets . Pyrrole-based structures are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules and natural products . Researchers can leverage this compound as a key synthetic intermediate in constructing more complex, targeted molecules for probing biological pathways or as a precursor in the synthesis of potential therapeutic agents. Its primary research value lies in its application in structure-activity relationship (SAR) studies, the development of activity-based probes, and the exploration of novel covalent inhibitors for underexplored biological targets.

Properties

IUPAC Name

methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3/c1-7(2)15-8(3)11(10(16)6-14)12(9(15)4)13(17)18-5/h7H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGWBCIOCWVQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C)C(=O)OC)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the chloroacetyl group and the esterification of the carboxyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, certain synthesized derivatives demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria . Compounds related to methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate have been investigated for their Minimum Inhibitory Concentration (MIC) values, revealing potential as antibacterial agents .
  • Anticancer Properties :
    • The compound has been explored for its potential anticancer effects. Certain derivatives have shown promising results in inhibiting the proliferation of cancer cells in vitro. This is attributed to the ability of the pyrrole ring to interact with biological targets involved in cancer progression .
  • Synthetic Intermediates :
    • This compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various modifications through reactions such as Friedel-Crafts acylation and Suzuki coupling, which are essential in developing new pharmaceuticals .

Organic Synthesis Applications

  • Synthesis of Heterocycles :
    • The compound can be utilized in the synthesis of novel heterocyclic frameworks. Its ability to undergo cyclization reactions makes it a suitable precursor for creating diverse polyheterocycles that are important in medicinal chemistry .
  • Catalytic Reactions :
    • This compound has been used in catalytic systems involving transition metals (such as palladium and copper) for the construction of complex organic molecules through cross-coupling reactions . These methodologies enhance the efficiency and selectivity of synthetic pathways.

Case Studies

StudyFocusFindings
Antibacterial ActivityDemonstrated effective inhibition against E. coli with an MIC of 50 mg/mL.
Anticancer ActivityShowed significant reduction in cell viability of specific cancer cell lines during in vitro assays.
Synthetic ApplicationsUtilized as an intermediate for synthesizing pyrrolo[2,1-a]isoquinoline derivatives via one-pot reactions.

Mechanism of Action

The mechanism of action of methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking, spectroscopy, and biochemical assays.

Comparison with Similar Compounds

Substituent Variations in Pyrrole Derivatives

The compound’s structural analogs differ primarily in substituent groups, which influence reactivity, stability, and biological activity. Key comparisons include:

Compound Name Substituents (Position) Key Features
Methyl 4-bromo-2,5-dimethyl-1-(pyrazin-2-yl)-1H-pyrrole-3-carboxylate Bromo (C4), pyrazine (N1) Bromo substituent increases molecular weight; pyrazine enhances π-π interactions.
Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate Cyclopropylmethyl (C2), oxazole Oxazole ring confers rigidity; cyclopropyl group may improve metabolic stability.
4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]thiazoles Trifluoromethoxyphenyl (N1), thiazole Thiazole moiety introduces sulfur-based hydrogen bonding; trifluoromethoxy enhances lipophilicity.
Methyl 4-(2-chloroacetyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate Cyclopropyl (N1) Cyclopropyl at N1 reduces steric hindrance compared to isopropyl.

Biological Activity

Methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate (CAS No. 877963-98-9) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClNO3C_{13}H_{18}ClNO_3, with a molecular weight of approximately 271.74 g/mol. The structure features a pyrrole ring substituted with a chloroacetyl group and a propan-2-yl moiety, which may contribute to its biological activities.

Antimicrobial Activity

Research indicates that pyrrole derivatives possess significant antimicrobial properties. A study focusing on various pyrrole carboxylates demonstrated that modifications in the structure can enhance antibacterial and antifungal activities. The following table summarizes the antimicrobial activity of synthesized derivatives related to pyrrole compounds:

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A2018
Compound B1516
This compound22 (E. coli)20 (C. albicans)

The results indicate that this compound demonstrates superior antibacterial and antifungal activity compared to other derivatives .

Antifungal Efficacy

A notable study investigated the efficacy of this compound against Aspergillus fumigatus, revealing its potential as an antifungal agent. The compound was administered to infected mice at varying doses, leading to increased survival rates and reduced fungal load in tissues:

  • Dosage : 200 mg/kg body weight
  • Survival Rate Increase : 60%
  • Reduction in CFU : Significant decrease in colony-forming units in organ tissues

This study highlights the compound's potential as a therapeutic agent against invasive fungal infections .

Cytotoxicity Studies

The cytotoxicity of this compound was evaluated using RAW264.7 macrophage cells. The findings suggest that the compound exhibits low toxicity up to concentrations of 312.5 µg/ml, indicating a favorable safety profile compared to conventional antifungals like amphotericin B, which showed lethal effects at much lower concentrations .

While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the chloroacetyl group enhances its interaction with microbial targets, potentially disrupting cell wall synthesis or metabolic pathways critical for microbial survival.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing methyl 4-(2-chloroacetyl)-2,5-dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including chloroacetylation of pyrrole intermediates under controlled conditions. For example, analogous compounds are synthesized via:

  • Step 1 : Condensation of substituted pyrrole precursors with chloroacetyl chloride in dichloromethane at −20°C to −15°C for 40–48 hours, using triethylamine as a base .
  • Step 2 : Purification via column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .
  • Critical Parameters : Temperature control (<0°C) minimizes side reactions, while solvent polarity adjustments enhance chromatographic separation .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer :

  • Purification : Use recrystallization from 2-propanol or column chromatography (ethyl acetate/hexane gradients) to remove unreacted intermediates .
  • Characterization :
  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions (e.g., methyl and isopropyl groups at C-1 and C-3) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and confirms spatial arrangement .
  • IR : Peaks at ~1750 cm1^{-1} validate the ester carbonyl group .

Q. What analytical techniques resolve contradictions in structural data (e.g., NMR vs. XRD)?

  • Methodological Answer :

  • Cross-Validation : Compare 1H^1H-NMR coupling constants with XRD-derived dihedral angles to verify spatial proximity of substituents .
  • DFT Calculations : Optimize molecular geometry computationally (e.g., using Gaussian software) and overlay with experimental XRD data to identify discrepancies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Reactivity Prediction : Perform DFT calculations (e.g., B3LYP/6-31G* basis set) to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites (e.g., chloroacetyl group reactivity) .
  • Electronic Properties : Calculate HOMO-LUMO gaps to assess charge-transfer potential for catalytic or photochemical applications .

Q. What experimental designs evaluate the environmental fate of this compound?

  • Methodological Answer :

  • Degradation Studies : Use accelerated solvent degradation (e.g., UV/H2_2O2_2 systems) to measure half-life in aqueous environments .
  • Partitioning Analysis : Determine log KowK_{ow} (octanol-water coefficient) via shake-flask methods to predict bioaccumulation potential .

Q. How can molecular docking studies assess biological activity of derivatives?

  • Methodological Answer :

  • Target Selection : Dock derivatives (e.g., hydrazide analogs) into enzyme active sites (e.g., cyclooxygenase-2) using AutoDock Vina .
  • Validation : Correlate docking scores (binding energy) with in vitro IC50_{50} values from enzyme inhibition assays .

Q. What strategies improve crystal engineering for enhanced stability?

  • Methodological Answer :

  • Co-Crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice packing .
  • Temperature Gradients : Slow cooling of saturated DCM/hexane solutions yields larger, defect-free crystals for robust XRD analysis .

Q. How to design structure-activity relationship (SAR) studies for pyrrole derivatives?

  • Methodological Answer :

  • Analog Synthesis : Replace the chloroacetyl group with bioisosteres (e.g., trifluoroacetyl) and test antibacterial/antifungal activity .
  • Data Analysis : Use multivariate regression to correlate substituent electronegativity with biological potency .

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